molecular formula C40H48Cl2FeN2 B14778148 Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-

Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-

Cat. No.: B14778148
M. Wt: 683.6 g/mol
InChI Key: AOEJQBAKAAXHLM-UHFFFAOYSA-L
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Description

This iron(II) complex features a sterically hindered 1,10-phenanthroline ligand substituted at the 2- and 9-positions with 3,5-di-tert-butylphenyl groups. The tert-butyl substituents enhance solubility in non-polar solvents and stabilize the metal center against oxidation or ligand dissociation. The (T-4) designation indicates a tetrahedral geometry around the iron center, coordinated by two nitrogen atoms from the phenanthroline ligand and two chloride ions. Such sterically demanding ligands are often employed in catalysis and supramolecular chemistry to modulate reactivity and selectivity .

For example, iron precursors like FeCl₂ may react with pre-functionalized phenanthroline ligands under inert conditions. Spectroscopic characterization (e.g., UV-Vis, EPR) would confirm the oxidation state (Fe²⁺) and geometry.

Properties

Molecular Formula

C40H48Cl2FeN2

Molecular Weight

683.6 g/mol

IUPAC Name

2,9-bis(3,5-ditert-butylphenyl)-1,10-phenanthroline;dichloroiron

InChI

InChI=1S/C40H48N2.2ClH.Fe/c1-37(2,3)29-19-27(20-30(23-29)38(4,5)6)33-17-15-25-13-14-26-16-18-34(42-36(26)35(25)41-33)28-21-31(39(7,8)9)24-32(22-28)40(10,11)12;;;/h13-24H,1-12H3;2*1H;/q;;;+2/p-2

InChI Key

AOEJQBAKAAXHLM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2)C(C)(C)C.Cl[Fe]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- typically involves the reaction of iron salts with the ligand 2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center. Common solvents used in the synthesis include dichloromethane or acetonitrile. The reaction mixture is often heated to facilitate the formation of the complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.

    Substitution Reactions: Ligands attached to the iron center can be substituted with other ligands under appropriate conditions.

    Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions may result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

    Biology: Studied for its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the development of new materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism by which Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and ions. The bulky tert-butyl groups can influence the compound’s reactivity by sterically hindering certain reactions. The iron center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes. These properties make the compound useful in catalysis and other applications where electron transfer is crucial.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

A. Iron Complex with Salophen Ligand (): The iron chelate {3-[3,4-bis({[2-(hydroxy-κO)phenyl]methylidene}amino-κN)phenyl]propanoato(2-)}iron(2+) features a tetradentate Salophen-derived ligand. Unlike the target compound’s tetrahedral geometry, this complex likely adopts an octahedral geometry due to the ligand’s four donor atoms (two N, two O).

B. Copper-Phenanthroline Complexes (): Copper(II) complexes with phenanthroline derivatives, such as [Cu(2,9-dimethyl-1,10-phenanthroline)(pyridine-2,6-dicarboxylato)] trihydrate (), exhibit square-planar or distorted octahedral geometries. These complexes are often redox-active, with applications in electrocatalysis (e.g., oxygen reduction, as noted in ). In contrast, the target iron complex’s tetrahedral geometry may favor different reaction pathways, such as radical-based catalysis.

Electronic and Catalytic Properties

Property Target Iron Complex Salophen-Iron Chelate () Cu-Phenanthroline ()
Geometry Tetrahedral (T-4) Octahedral Square-planar/Octahedral
Redox Activity Moderate (Fe²⁺/Fe³⁺) Low (stable Fe²⁺) High (Cu²⁺/Cu⁺)
Catalytic Applications Radical reactions, polymerization Chelation therapy, sensors Electrocatalysis (ORR)
Ligand Lability Moderate (Cl⁻ ligands labile) Low (rigid Salophen) Variable (depends on ancillary ligands)

The tert-butyl groups in the target compound increase steric protection, reducing unwanted ligand displacement—a critical advantage in polymerization catalysis. Conversely, copper-phenanthroline complexes () leverage planar geometries for substrate binding in electrocatalysis, as seen in oxygen reduction reactions .

Solubility and Stability

The bulky tert-butyl substituents improve solubility in aromatic solvents (e.g., toluene), whereas unsubstituted phenanthroline complexes (e.g., [Fe(phen)₃]²⁺) are more water-soluble. The Salophen-iron chelate () exhibits intermediate solubility due to its polar carboxylate groups . Thermal stability is likely highest for the Salophen complex due to rigid ligand architecture.

Biological Activity

The compound Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- is a member of a class of iron complexes that incorporate the heterocyclic ligand 1,10-phenanthroline. These complexes have garnered significant interest due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this specific iron complex, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,10-Phenanthroline

1,10-Phenanthroline is a well-studied chelating agent known for its ability to form stable complexes with various metal ions, including iron. The biological activity of these metal complexes often hinges on their redox properties and interactions with biomolecules such as DNA and proteins. The substitution patterns on the phenanthroline ring can significantly influence the biological properties of the resulting complexes.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of iron complexes containing 1,10-phenanthroline derivatives against various cancer cell lines. For example:

  • Cytotoxic Profiles : A study evaluated several derivatives against tumor cells (PC-3, DU145, HeLa, MCF-7) and normal cell lines (HFF-1, RWPE-1). Most compounds demonstrated moderate cytotoxicity with IC50 values ranging from 30 to 80 μM . Notably, one derivative exhibited selective toxicity towards prostate cancer cells (IC50 = 18 μM ) compared to healthy cells .
  • Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction as confirmed by Annexin V/PI assays and cell cycle analysis. This mechanism is similar to other known antitumor agents based on 1,10-phenanthroline .

Antimicrobial Activity

Iron complexes featuring 1,10-phenanthroline have shown promising antimicrobial properties:

  • In Vivo Efficacy : Research demonstrated that metal-tdda-phen complexes exhibited significant antibacterial activity against Pseudomonas aeruginosa, particularly in immunocompromised models. These complexes were effective both alone and in combination with gentamicin .
  • Mechanistic Insights : The antibacterial action was linked to the ability of these complexes to interfere with bacterial biofilms and modulate immune responses in infected larvae .

Data Tables

Here are key findings summarized in tabular form:

Activity Type Cell Lines Tested IC50 Values (μM) Mechanism
CytotoxicityPC-3, DU145, HeLa, MCF-718 - 80Apoptosis induction
AntimicrobialPseudomonas aeruginosaEffective in vivoBiofilm disruption

Case Study 1: Anticancer Activity

In a controlled study involving various tumor cell lines, researchers synthesized several derivatives of 1,10-phenanthroline. They observed that these compounds not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways. This highlights their potential as chemotherapeutic agents.

Case Study 2: Antibacterial Properties

A series of experiments evaluated the effectiveness of iron complexes against resistant strains of Pseudomonas aeruginosa. The results indicated that these complexes could significantly reduce bacterial load in vivo while enhancing the efficacy of conventional antibiotics like gentamicin.

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